(4-Iodobutyl)(triphenyl)phosphanium iodide

Mitochondrial targeting Subcellular fractionation Redox proteomics

(4-Iodobutyl)(triphenyl)phosphanium iodide (IBTP) is a lipophilic phosphonium cation that selectively accumulates in the mitochondrial matrix in response to the organelle's negative membrane potential. The compound functions as a mitochondria-targeted thiol-reactive electrophile: its 4-iodobutyl moiety undergoes nucleophilic substitution by cysteine thiols, forming stable thioether adducts on mitochondrial proteins.

Molecular Formula C22H23I2P
Molecular Weight 572.2 g/mol
CAS No. 159085-21-9
Cat. No. B161498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodobutyl)(triphenyl)phosphanium iodide
CAS159085-21-9
Synonyms(4-iodobutyl)triphenyl-phosphonium, monoiodide
Molecular FormulaC22H23I2P
Molecular Weight572.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1
InChIKeyXWDMWKLGLADJFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Iodobutyl)(triphenyl)phosphanium Iodide (IBTP): A Mitochondria-Targeted Cationic Thiol-Reactive Probe for Redox Proteomics


(4-Iodobutyl)(triphenyl)phosphanium iodide (IBTP) is a lipophilic phosphonium cation that selectively accumulates in the mitochondrial matrix in response to the organelle's negative membrane potential [1]. The compound functions as a mitochondria-targeted thiol-reactive electrophile: its 4-iodobutyl moiety undergoes nucleophilic substitution by cysteine thiols, forming stable thioether adducts on mitochondrial proteins [2]. IBTP is widely employed in redox proteomics to label, identify, and quantify mitochondrial protein thiols that undergo oxidative modifications under physiological and pathological conditions [3].

Targeting
Mitochondrial matrix accumulation via triphenylphosphonium cation
Reactivity
Thioether-forming electrophile for selective cysteine labeling
Application
Redox proteomics and mitochondrial thiol mapping studies

Why Generic Thiol-Reactive Reagents Cannot Substitute for (4-Iodobutyl)(triphenyl)phosphanium Iodide in Mitochondrial Studies


Generic thiol-alkylating agents such as iodoacetamide or N-ethylmaleimide lack the lipophilic triphenylphosphonium cation that drives mitochondrial accumulation [1]. Even among triphenylphosphonium-based probes, alkyl chain length and functional group chemistry critically determine both subcellular targeting efficiency and the specificity of the resulting covalent adducts [2]. Substituting IBTP with a shorter-chain analog (e.g., methyltriphenylphosphonium, TPMP) dramatically reduces mitochondrial uptake and thiol labeling efficiency, while using the thiobutyl analog (TBTP) yields a different reactivity profile and requires antibody-based detection rather than direct mass spectrometry [3]. These functional distinctions mean that experimental outcomes—from quantitative proteomic accuracy to the duration of metabolic inhibition—are not interchangeable across in-class compounds [4].

! Generic alkylating agents lack the lipophilic triphenylphosphonium group needed for mitochondrial accumulation.
! Shorter-chain analogs (e.g., TPMP) exhibit reduced mitochondrial uptake and thiol labeling efficiency.
! TBTP forms reversible disulfide adducts that are cleaved under reducing conditions, unlike IBTP's stable thioether bonds.

Quantitative Differentiation Evidence for (4-Iodobutyl)(triphenyl)phosphanium Iodide (IBTP) vs. Comparators


Mitochondrial Enrichment of IBTP vs. Cytosolic Fraction in Intact Cells

IBTP exhibits preferential accumulation in the mitochondrial compartment relative to the cytosol. In MDA-MB-231 breast adenocarcinoma cells treated with IBTP, protein adduct enrichment was quantified in isolated mitochondrial versus cytosolic fractions [1].

Mitochondrial enrichment
Head-to-head
~2.3-fold enrichment in mitochondria vs. cytosol
MDA-MB-231 cells; subcellular fractionation
Supports selective mitochondrial protein labeling
Reported fold-enrichment relative to cytosolic baseline
Mitochondrial targeting Subcellular fractionation Redox proteomics

Reduced Proton Affinity of IBTP-Modified Peptides Enhances MS/MS Fragmentation vs. Carbamidomethylated Peptides

IBTP introduces a fixed positive charge on cysteine residues, altering peptide fragmentation behavior in tandem mass spectrometry. Computational analysis compared proton affinities of backbone amide bonds in IBTP-modified peptides versus carbamidomethylated (CAM) analogs [1].

MS/MS fragmentation shift
Head-to-head
20–50 kcal/mol lower proton affinity vs. CAM peptides
Peptide backbone amide calculations; fixed-charge effect
Facilitates cysteine site identification via higher fragment charge states
Reported computational comparison with carbamidomethylated analogs
Mass spectrometry Peptide fragmentation Fixed-charge derivatization

Sustained Inhibition of Mitochondrial ATP Production by IBTP for Up to 6 Days Post-Treatment

IBTP covalently modifies mitochondrial protein thiols, leading to persistent inhibition of oxidative phosphorylation. In MDA-MB-231 breast adenocarcinoma cells, a single 24-hour IBTP treatment produced sustained metabolic suppression long after compound removal [1].

Sustained metabolic inhibition
Head-to-head
Up to 6 days post-treatment ATP suppression
Single 24 h exposure; MDA-MB-231 model
Enables studies of prolonged mitochondrial dysfunction without continuous dosing
Reported duration of metabolic suppression vs. vehicle control
Cancer metabolism Mitochondrial bioenergetics ATP depletion

Quantitative Reproducibility of IBTP-Based Mass Tagging vs. Alternative Labeling Approaches

IBTP isotopomers (d0 and d15) enable relative quantification of mitochondrial thiol protein abundance. The analytical reproducibility of this approach was assessed by measuring peak area ratios of d0/d15-tagged peptide pairs [1].

Quantitative reproducibility
Cross-study comparable
~10% average variability (d0/d15 peptide pairs)
ESI-qTOF / MALDI-TOF/TOF; rat heart mitochondrial extracts
Supports detection of significant redox changes in thiol proteome
Reported variability vs. typical 15–25% CV for label-free approaches
Quantitative proteomics Isotope-coded labeling Thiol redox analysis

Specific Blockade of Inducible HO-1 Expression by IBTP Without Affecting Basal HO-1 Levels

IBTP selectively inhibits the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) without altering basal expression. In endothelial cells, IBTP blocked HO-1 induction by multiple stimuli, including hemin, iodoacetamide, and 15d-PGJ₂ [1].

HO-1 induction blockade
Head-to-head
Complete blockade of inducible HO-1; no effect on basal levels
Endothelial cells; hemin, iodoacetamide, 15d-PGJ₂ stimuli
Enables mitochondrial signaling dissection without basal interference
Reported stimulus-specific inhibition pattern
Heme oxygenase-1 Nrf2 signaling Endothelial cell biology

Functional Distinction of IBTP from TBTP in Mitochondrial Thiol Labeling and Detection

IBTP and its analog TBTP [(4-thiobutyl)triphenylphosphonium] are both mitochondria-targeted thiol reagents, but they differ fundamentally in their reactive groups and downstream detection strategies [1].

IBTP vs. TBTP adduct chemistry
Class-level inference
Stable thioether (IBTP) vs. reducible disulfide (TBTP)
Functional group distinction; detection modality differs
IBTP adducts survive reducing conditions (e.g., DTT) for SDS-PAGE
Class-level structural comparison; data to verify for specific workflows
Thiol-reactive probes Triphenylphosphonium analogs Immunodetection

Optimal Research and Procurement Scenarios for (4-Iodobutyl)(triphenyl)phosphanium Iodide


Mitochondrial Redox Proteomics: Identifying Oxidatively Modified Cysteine Residues

IBTP is the reagent of choice for studies requiring selective labeling of mitochondrial protein thiols in intact cells or isolated organelles. Its 2.3-fold mitochondrial enrichment ensures that labeled proteins originate predominantly from the matrix, while the 10% analytical variability of isotope-coded IBTP enables robust relative quantification of thiol redox changes [1][2]. Researchers should procure IBTP when designing experiments to map the mitochondrial cysteine redox proteome under oxidative stress, ischemia-reperfusion, or toxin exposure.

Mass Spectrometry-Based Identification of Cysteine-Containing Mitochondrial Peptides

For proteomics facilities and core laboratories performing LC-MS/MS analysis of mitochondrial samples, IBTP offers distinct advantages over carbamidomethylation. The fixed positive charge introduced by IBTP increases fragment ion charge states and alters fragmentation pathways, improving sequence coverage of cysteine-rich peptides [1]. IBTP should be prioritized when mitochondrial samples contain low-abundance thiol proteins or when enhanced MS/MS sensitivity is required for cysteine site mapping.

Sustained Inhibition of Mitochondrial Oxidative Phosphorylation in Cancer Cell Models

IBTP is uniquely suited for experiments requiring prolonged suppression of mitochondrial ATP production without continuous drug exposure. Its covalent, irreversible modification of respiratory complex thiols produces metabolic inhibition that persists for up to 6 days following a single 24-hour treatment [1]. This property makes IBTP the preferred tool for studying the long-term consequences of mitochondrial dysfunction in cancer cell proliferation, migration, and therapeutic resistance.

Dissecting Mitochondria-to-Nucleus Signaling in Cytoprotective Gene Induction

IBTP enables precise interrogation of the mitochondrial role in Nrf2-dependent transcriptional responses. Its ability to block HO-1 induction by diverse electrophilic stimuli without affecting basal HO-1 expression provides a clean experimental system for identifying mitochondrial signals that regulate nuclear antioxidant gene expression [1]. Procurement of IBTP is indicated for studies investigating how mitochondrial protein thiol modifications communicate with cytosolic stress-sensing pathways.

Application
Selection Property
Validation Focus
Mitochondrial redox proteomics
Mitochondrial enrichment and thiol labeling
Quantitative cysteine redox mapping
Cysteine peptide MS/MS identification
Fixed-charge fragmentation enhancement
Fragment ion charge states and sequence coverage
Sustained OXPHOS perturbation studies
Irreversible covalent adduct persistence
Long-duration metabolic inhibition monitoring
Mitochondria-to-nucleus signaling dissection
Inducible HO-1 blockade without basal suppression
Cytoprotective pathway endpoint interpretation

Technical Documentation Hub

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49 linked technical documents
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